![molecular formula C27H28N2O5S B14950383 3-{[(4-Methylphenyl)carbonyl]amino}phenyl 3-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B14950383.png)
3-{[(4-Methylphenyl)carbonyl]amino}phenyl 3-[(4-methylpiperidin-1-yl)sulfonyl]benzoate
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Overview
Description
3-[(4-METHYLBENZOYL)AMINO]PHENYL 3-[(4-METHYLPIPERIDINO)SULFONYL]BENZOATE is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-METHYLBENZOYL)AMINO]PHENYL 3-[(4-METHYLPIPERIDINO)SULFONYL]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 3-aminophenyl 3-[(4-methylpiperidino)sulfonyl]benzoate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-METHYLBENZOYL)AMINO]PHENYL 3-[(4-METHYLPIPERIDINO)SULFONYL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(4-METHYLBENZOYL)AMINO]PHENYL 3-[(4-METHYLPIPERIDINO)SULFONYL]BENZOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-METHYLBENZOYL)AMINO]PHENYL 3-[(4-METHYLPIPERIDINO)SULFONYL]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[Isopropyl(4-methylbenzoyl)amino]-5-phenylthiophene-2-carboxylic acid: Another benzamide derivative with similar structural features.
4-Methylbenzoyl chloride: A key intermediate in the synthesis of the target compound.
Uniqueness
3-[(4-METHYLBENZOYL)AMINO]PHENYL 3-[(4-METHYLPIPERIDINO)SULFONYL]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H28N2O5S |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
[3-[(4-methylbenzoyl)amino]phenyl] 3-(4-methylpiperidin-1-yl)sulfonylbenzoate |
InChI |
InChI=1S/C27H28N2O5S/c1-19-9-11-21(12-10-19)26(30)28-23-6-4-7-24(18-23)34-27(31)22-5-3-8-25(17-22)35(32,33)29-15-13-20(2)14-16-29/h3-12,17-18,20H,13-16H2,1-2H3,(H,28,30) |
InChI Key |
KAHZAIWXWGDOMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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